molecular formula C8H5N3 B2691305 3-Ethynylpyrazolo[1,5-a]pyrimidine CAS No. 1408000-31-6

3-Ethynylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2691305
CAS No.: 1408000-31-6
M. Wt: 143.149
InChI Key: WYNISQPNPKATAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 3-Ethynylpyrazolo[1,5-a]pyrimidine typically involves the functionalization of pyrazolo[1,5-a]pyrimidine derivatives. One common method includes the reaction of 5-ethynylpyrazolo[1,5-a]pyrimidine with alkyl bromides in the presence of a copper salt and a ligand quinine derivative . This reaction forms a new carbon-carbon bond without the need for palladium species . Industrial production methods for this compound are still under development, but the focus is on optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

3-Ethynylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include copper salts, quinine derivatives, and alkyl bromides . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-Ethynylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-Ethynylpyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its ethynyl group, which provides additional reactivity and versatility in chemical synthesis .

Conclusion

This compound is a compound of significant interest due to its unique structural features and wide range of applications in various fields of research and industry

Properties

IUPAC Name

3-ethynylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c1-2-7-6-10-11-5-3-4-9-8(7)11/h1,3-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNISQPNPKATAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C2N=CC=CN2N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.